molecular formula C8H7ClN2S B1451633 (5-Chlorobenzo[d]thiazol-2-yl)methanamine CAS No. 933738-03-5

(5-Chlorobenzo[d]thiazol-2-yl)methanamine

Cat. No.: B1451633
CAS No.: 933738-03-5
M. Wt: 198.67 g/mol
InChI Key: VFULOPFTUQAWMP-UHFFFAOYSA-N
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Description

(5-Chlorobenzo[d]thiazol-2-yl)methanamine ( 933738-03-5) is a valuable benzothiazole derivative for research and development. This compound features a chlorinated benzothiazole core and a reactive aminomethyl group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry . Its molecular formula is C8H7ClN2S, with a molecular weight of 198.67 g/mol . The benzothiazole scaffold is known for its bioactive properties, and researchers can exploit this compound's structure to develop novel molecules for pharmaceutical and agrochemical applications . The amine functional group allows it to act as a nucleophile in substitution reactions, facilitating the formation of new carbon-nitrogen bonds and enabling the synthesis of more complex compounds . For safe handling, please note the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Proper storage recommendations include keeping the compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-chloro-1,3-benzothiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFULOPFTUQAWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651350
Record name 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-03-5
Record name 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (5-Chlorobenzo[d]thiazol-2-yl)methanol Intermediate

  • Starting materials: 2-amino-4-chlorobenzenethiol and glycolic acid
  • Reagents and conditions: Concentrated hydrochloric acid (4 N), reflux at 100 °C for 6–8 hours
  • Procedure: The 2-amino-4-chlorobenzenethiol (5 g) is mixed with 3 molar equivalents of glycolic acid and 4 N HCl. The mixture is refluxed at 100 °C, promoting cyclization and formation of the benzo[d]thiazolylmethanol.
  • Workup: After completion, the reaction mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography (DCM/MeOH 100:2 v/v).
  • Yield: Typically 15–30%

Conversion to Phthalimide Derivative via Mitsunobu Reaction

  • Reagents: Triphenylphosphine (2.0 eq), phthalimide (2.0 eq), diethyl azodicarboxylate (DEAD, 2.0 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Stirring at room temperature for 7–10 hours
  • Procedure: The methanol intermediate is reacted with phthalimide in the presence of triphenylphosphine and DEAD to form the corresponding phthalimide derivative.
  • Workup: The reaction mixture is diluted with water and ethyl acetate, extracted, washed with brine, dried over MgSO4, and concentrated.

Hydrazinolysis to Obtain (5-Chlorobenzo[d]thiazol-2-yl)methanamine

  • Reagents: Hydrazine hydrate in ethanol
  • Conditions: Stirring at room temperature overnight
  • Procedure: The phthalimide intermediate is treated with hydrazine hydrate to cleave the phthalimide protecting group, yielding the free amine.
  • Workup: After reaction completion, the mixture is treated with ammonium chloride, acidified with HCl/EtOAc, and purified by recrystallization from hexane/ethyl acetate.
  • Yield: Approximately 46%
  • Melting point: 88–90 °C

Characterization Data of this compound

Property Data
Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
Melting Point 88–90 °C
IR (KBr) 3328 cm⁻¹ (NH2 stretch), 1555 cm⁻¹ (C=N), 834 cm⁻¹ (C-Cl)
¹H NMR (DMSO-d6) δ 4.47 (2H, s, -CH2), 5.10 (2H, broad s, -NH2), 7.48–7.87 (3H, aromatic)
¹³C NMR (DMSO-d6) δ 49.0, 121.2, 122.9, 124.5, 130.5, 133.9, 151.5
Mass Spectrometry (FAB) m/z 201 (M+), 244 (M+2)
Elemental Analysis Found: C 39.42%, H 2.84%, N 11.61%, S 13.17%
Calculated: C 39.52%, H 2.90%, N 11.52%, S 13.19%

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Cyclization 2-Amino-4-chlorobenzenethiol Glycolic acid, Conc. HCl, reflux 100 °C (5-Chlorobenzo[d]thiazol-2-yl)methanol 15–30 Column chromatography needed
2 Mitsunobu Reaction Methanol intermediate PPh3, Phthalimide, DEAD, THF, RT Phthalimide derivative Not specified Stir 7–10 h at RT
3 Hydrazinolysis Phthalimide derivative Hydrazine hydrate, EtOH, RT overnight This compound ~46 Recrystallize from Hex/EtOAc

Research Findings and Notes

  • The described synthetic route is well-established for preparing substituted benzo[d]thiazol-2-yl)methanamines with various substituents, including chloro at the 5-position.
  • The Mitsunobu reaction is a key step facilitating the conversion of the alcohol group to an amine precursor via phthalimide substitution, which is then deprotected by hydrazinolysis.
  • Yields are moderate, with the final amine isolated in about 46% yield after purification.
  • Spectroscopic data (IR, NMR, MS) confirm the structure and purity of the final compound.
  • The method avoids direct amination of the benzo[d]thiazole ring, instead using a strategic intermediate, which improves selectivity and yield.
  • The compound has been further used as a building block for synthesizing biologically active derivatives, indicating the robustness of this preparation method.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzo[d]thiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.

    Reduction: LiAlH4, ethanol (C2H5OH) as a solvent.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dichloromethane (CH2Cl2).

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-Chlorobenzo[d]thiazol-2-yl)methanamine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating efficacy in inhibiting their growth . The compound's structure allows it to interact effectively with biological targets, enhancing its potential as an antibacterial agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies show that benzothiazole derivatives can induce apoptosis in cancer cells and arrest the cell cycle, making them promising candidates for cancer therapy. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.

Biological Mechanisms

Understanding the mechanisms of action for this compound is essential for its application in medicinal chemistry. The compound interacts with specific biological targets, including enzymes involved in metabolic pathways. Its binding affinity and mechanism of action are crucial for evaluating its therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Antibacterial Studies: A study evaluated various derivatives against E. coli and Pseudomonas aeruginosa, showing that modifications to the core structure significantly influenced antibacterial activity .
  • Anticancer Research: Research demonstrated that compounds derived from this compound exhibited potent anticancer effects by inducing cell death in specific cancer types.
  • Neuroprotection Trials: Preliminary results suggest that this compound could mitigate neurodegeneration in animal models, warranting further investigation into its mechanism and efficacy.

Mechanism of Action

The mechanism of action of (5-Chlorobenzo[d]thiazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, which is beneficial in treating hyperpigmentation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Features:

  • Structural Backbone : The benzo[d]thiazole ring system provides aromaticity and planar geometry, facilitating interactions with biological targets such as enzymes and receptors.
  • Methanamine group: Introduces basicity and hydrogen-bonding capability, critical for target engagement .

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

Compounds sharing the benzo[d]thiazole core but differing in substituents exhibit varied biological activities:

Compound Name Substituents IC50 (μM) Key Findings Reference
(5-Chlorobenzo[d]thiazol-2-yl)methanamine 5-Cl, 2-CH2NH2 N/A Binds PPARγ via dual orthosteric modes; used in 5fC labeling
5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole 5-Cl, 4-Cl-phenyl 23.40 ± 0.68 Potent phosphorylase inhibitor; outperforms 7-deazoxanthine
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetic acid 5-Cl, thio-linked phenylacetic acid N/A Antiproliferative activity in pancreatic cancer cells

Key Observations :

  • The methanamine group in the target compound enables unique binding modes (e.g., PPARγ allosteric interactions) compared to thio-linked or aryl-substituted analogs .
  • Chlorine at position 5 consistently enhances activity across derivatives, as seen in phosphorylase inhibition (IC50 19.60–23.40 μM) .

Thiazole-Based Amines

Simpler thiazole derivatives with amine functionalities highlight the role of ring substitution:

Compound Name Substituents Key Findings Reference
(2-Chloro-thiazol-5-ylmethyl)-ethyl-amine 2-Cl, 5-CH2NHCH2CH3 Intermediate in drug synthesis; lower molecular weight (MW 177)
5-Methylthiazol-2-ylamine 5-CH3 Used as a pharmaceutical impurity; lacks aromatic fusion, reducing potency
(5-(Methylsulfonyl)thiazol-2-yl)methanamine 5-SO2CH3 LOX inhibitor; sulfonyl group enhances solubility but reduces target affinity

Key Observations :

  • Aromatic fusion in benzo[d]thiazoles improves target binding (e.g., DNA or enzymes) via π-π stacking, absent in non-fused thiazoles .
  • Sulfonyl groups (e.g., in LOX inhibitors) increase hydrophilicity but may reduce potency compared to chloro-substituted analogs .

Oxazole vs. Thiazole Analogs

Comparisons with structurally similar oxazole derivatives reveal electronic and steric effects:

Compound Class Substituents IC50 (μM) Range Activity Trend Reference
5-Chlorobenzo[d]oxazole 5-Cl 26.31–102.10 Less potent than methyl-substituted oxazoles
5-Methylbenzo[d]oxazole 5-CH3 10.50–74.30 Higher potency than chloro-oxazoles
(5-Chlorobenzo[d]thiazole)methanamine 5-Cl, 2-CH2NH2 N/A Superior to oxazoles in target selectivity

Key Observations :

  • Thiazoles generally outperform oxazoles in biological activity due to sulfur’s larger atomic radius and polarizability, enhancing hydrophobic interactions .
  • Chloro substitution in oxazoles reduces potency, whereas in thiazoles, it improves target engagement (e.g., PPARγ binding) .

Biological Activity

(5-Chlorobenzo[d]thiazol-2-yl)methanamine is an organic compound characterized by a benzothiazole ring, a chlorine atom, and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The structural features of benzothiazoles are known to contribute to various biological effects, including antibacterial, antifungal, and anticancer activities.

  • Molecular Formula : C₈H₇ClN₂S
  • Molecular Weight : 201.68 g/mol

The presence of the chlorobenzothiazole moiety enhances the compound's unique chemical properties and influences its biological activity.

Biological Activity Spectrum

Research indicates that this compound exhibits a range of bioactivities:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. Studies suggest that the benzothiazole structure plays a crucial role in interacting with microbial targets, potentially disrupting their functions .
  • Anticancer Potential : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have demonstrated selective cytotoxicity against human glioblastoma and melanoma cells .
  • Neuropharmacological Effects : Compounds related to this compound have been evaluated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions could lead to potential applications in treating neurological disorders .

The mechanism of action for this compound is primarily through its interaction with biological targets:

  • Binding Affinity : The compound binds to specific receptors or enzymes, influencing their activity. For example, it may act as an antagonist at serotonin receptors, altering neurotransmitter signaling.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter breakdown and synaptic transmission .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Evaluated antibacterial activity against various strains; showed significant inhibition at specific concentrations.
Investigated cytotoxic effects on cancer cell lines; demonstrated IC₅₀ values ranging from 10–30 µM for certain analogues.
Assessed neurotoxicity and anticonvulsant activity; identified promising candidates with protective indices higher than standard drugs.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, allowing for modifications that may enhance its biological activity. Structural analogues have been developed to explore the structure-activity relationship further.

Q & A

Q. How is this compound applied in cross-disciplinary research (e.g., materials science or epigenetics)?

  • Applications :
  • Epigenetics : As a 5fC-labeling probe, it enables mapping DNA methylation dynamics in cancer cells .
  • Materials : Incorporate into metal-organic frameworks (MOFs) via amine coordination for catalytic or sensing applications .

Tables

Table 1 : Key Synthetic Routes and Yields

Reaction TypeReagents/ConditionsYieldReference
AcylationEthyl chloroacetate, KOH, ethanol52%
Amide CouplingTBTU, DIPEA, DMF33%
Schiff Base Formation4-Bromobenzaldehyde, ethanol, reflux60%

Table 2 : Biological Activity of Derivatives

DerivativeTarget ActivityIC50/MICReference
CB-C (5fC adduct)DNA labelingN/A (fluorescent)
N-Methyl-thiazolyl analogAntimicrobial (E. coli)12.5 µg/mL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(5-Chlorobenzo[d]thiazol-2-yl)methanamine
Reactant of Route 2
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(5-Chlorobenzo[d]thiazol-2-yl)methanamine

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